Quinazoline-4-carbaldehyde

Descripción general

Descripción

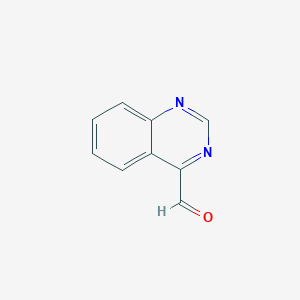

. It is characterized by a quinazoline core structure with a formyl group (-CHO) attached to the fourth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Quinazoline-4-carbaldehyde can be synthesized through several methods, including the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Another common method is the Biltz synthesis, which uses o-aminobenzonitrile and formamide under high-temperature conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure efficiency and scalability. These methods often involve the use of catalysts to improve yield and selectivity.

Análisis De Reacciones Químicas

Condensation Reactions

Quinazoline-4-carbaldehyde participates in multicomponent condensation reactions to form quinazoline derivatives. For example:

-

Three-component synthesis with ammonium acetate and sodium salts of 2-aminophenyl-oxo-acetic acid yields quinazoline-4-carboxylic acid derivatives . This reaction occurs under mild, catalyst-free conditions in ethanol (reflux, 6–8 hours).

Mechanism :

-

Path A : Aldehyde reacts with 2-aminobenzophenone to form an aldimine intermediate, which cyclizes with ammonium acetate into a dihydroquinazoline ring. Air oxidation then aromatizes the ring .

-

Path B : Aldehyde first condenses with ammonium acetate to form an aldimine, which subsequently reacts with the 2-aminophenyl-oxo-acetic acid sodium salt .

Example :

Reaction of this compound with 4-chlorobenzaldehyde and ammonium acetate produces 2-(4-chlorophenyl)-quinazoline-4-carboxylic acid (yield: 82%) .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Three-component reaction | Ethanol, reflux, 6–8 h | Quinazoline-4-carboxylic acid derivatives | 75–92% |

Oxidation and Reduction

The aldehyde group undergoes standard redox transformations:

-

Oxidation : this compound can be oxidized to quinazoline-4-carboxylic acid using strong oxidizing agents like KMnO₄ or CrO₃. This reaction is critical for introducing carboxyl groups for further derivatization.

-

Reduction : Catalytic hydrogenation or LiAlH₄ reduces the aldehyde to quinazoline-4-methanol, a key intermediate for alkylation or esterification.

Example :

Reduction of the aldehyde group with NaBH₄ in ethanol yields the corresponding alcohol (quinazoline-4-methanol) at 65–70% efficiency.

Nucleophilic Addition and Substitution

The aldehyde’s electrophilic carbon participates in nucleophilic additions:

-

Schiff base formation : Reacts with primary amines (e.g., aniline) to form imines under acidic conditions .

-

Grignard reactions : Adds organomagnesium reagents to generate secondary alcohols .

Example :

Condensation with 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde in the presence of formamide produces pyrazol-quinazolinones, which show α-glucosidase inhibitory activity .

| Reaction | Conditions | Application | Source |

|---|---|---|---|

| Schiff base synthesis | Formamide, reflux, 4–6 h | Bioactive heterocycles | |

| Grignard addition | THF, 0°C to RT, 2 h | Alcohol derivatives |

Functionalization via Amidation

The aldehyde can be converted to amides via intermediate acid chlorides:

-

Oxidation to quinazoline-4-carboxylic acid.

-

Chlorination with SOCl₂ to form the acid chloride.

-

Coupling with amines (e.g., isopropylamine) to yield amides .

Example :

Reaction of quinazoline-4-carbonyl chloride with neopentylamine produces N -neopentylquinazoline-4-carboxamide (yield: 68%) .

S-Alkylation

The aldehyde group indirectly facilitates thioether formation. For instance:

-

This compound derivatives undergo S-alkylation with benzyl halides to introduce thioether linkages, enhancing biological activity (e.g., α-glucosidase inhibition) .

Conditions :

Key Research Findings

-

Biological Activity : Derivatives synthesized from this compound exhibit potent α-glucosidase inhibition (IC₅₀: 0.87–2.1 μM), outperforming acarbose (IC₅₀: 3.8 μM) .

-

Structural Flexibility : The aldehyde’s reactivity allows modular synthesis of esters, amides, and thioethers, enabling optimization for drug discovery .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Quinazoline-4-carbaldehyde and its derivatives have been extensively studied for their anticancer properties. They exhibit potent activity against various cancer types by inhibiting key proteins involved in tumor growth, such as the epidermal growth factor receptor (EGFR) and other kinases. For instance, a study demonstrated that certain quinazoline derivatives could effectively inhibit both wild-type and mutated forms of EGFR, showing promise in treating non-small cell lung cancer (NSCLC) .

Antimicrobial Properties

Research has also highlighted the antibacterial potential of quinazoline derivatives. A notable case involved the discovery of a new quinazolinone compound that exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA). This compound was identified through a structure-activity relationship (SAR) study involving 77 variants, showcasing the importance of quinazoline scaffolds in combating resistant bacterial strains .

Anti-inflammatory Effects

Quinazoline compounds have been recognized for their anti-inflammatory properties as well. They act as inhibitors of nitric oxide synthase (NOS-II) and tumor necrosis factor-alpha (TNF-α), contributing to their therapeutic potential in inflammatory diseases .

Optoelectronic Applications

Quinazoline derivatives are being explored for their applications in optoelectronic materials, particularly in organic light-emitting diodes (OLEDs). The incorporation of quinazoline into π-conjugated systems has led to the development of materials with enhanced photophysical properties. These materials are being investigated for use in white OLEDs and high-efficiency phosphorescent OLEDs, demonstrating the versatility of quinazoline beyond traditional medicinal applications .

Synthetic Methodologies

Recent advancements in synthetic chemistry have facilitated the development of eco-friendly and efficient methods for synthesizing quinazoline derivatives. Multi-component reactions have been employed to create diverse libraries of quinazolines, which are crucial for drug discovery efforts. These methodologies not only improve yield but also reduce environmental impact, aligning with contemporary green chemistry principles .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Ravez et al., 2015 | Anticancer | Identified quinazoline derivatives targeting EGFR; showed efficacy against NSCLC. |

| Marzaro et al., 2012 | Antimicrobial | Developed a new quinazolinone effective against MRSA; SAR study involved 77 variants. |

| Faisal & Saeed, 2021 | Synthetic Chemistry | Introduced eco-friendly synthesis methods for diverse quinazolines; improved yields and minimized waste. |

| Lipunova et al., 2018 | Optoelectronics | Explored quinazoline derivatives in OLED applications; demonstrated enhanced photophysical properties. |

Mecanismo De Acción

The mechanism by which quinazoline-4-carbaldehyde exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. For example, in anticancer applications, it may inhibit the growth of cancer cells by interfering with cellular signaling pathways.

Comparación Con Compuestos Similares

Quinazoline-4-carbaldehyde is similar to other quinazoline derivatives, such as quinazoline-2-carboxaldehyde and quinazoline-3-carboxaldehyde. its unique structure and reactivity set it apart. The presence of the formyl group at the fourth position provides distinct chemical properties and reactivity compared to other quinazoline derivatives.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Actividad Biológica

Quinazoline-4-carbaldehyde is a compound that has garnered significant attention due to its diverse biological activities. This article summarizes the current understanding of its pharmacological properties, including its potential applications in medicinal chemistry, and presents relevant data and case studies.

Overview of Quinazoline Derivatives

Quinazoline and its derivatives, including this compound, are known for their broad spectrum of biological activities. These include:

- Anticancer : Several studies have reported the cytotoxic effects of quinazoline derivatives on various cancer cell lines.

- Antimicrobial : Quinazoline compounds exhibit significant antibacterial and antifungal properties.

- Antidiabetic : Some derivatives have shown promising results as α-glucosidase inhibitors, which are crucial for managing diabetes.

- Anti-inflammatory : Quinazoline-based compounds have been investigated for their potential in reducing inflammation.

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives can be significantly influenced by the presence of various substituents on the quinazoline ring. For instance, the introduction of different functional groups at specific positions can enhance or diminish the compound's efficacy against targeted biological pathways.

| Substituent Position | Biological Activity | Reference |

|---|---|---|

| 2-position | Anticancer | |

| 3-position | Antimicrobial | |

| 4-position | Antidiabetic | |

| 7-position | Anti-inflammatory |

Case Studies and Research Findings

- Anticancer Activity : A study evaluated various quinazoline derivatives for their cytotoxic effects on breast cancer cells. The results indicated that certain analogs exhibited significant inhibition of cell proliferation, with mechanisms involving G-quadruplex stabilization .

- Antidiabetic Properties : Research demonstrated that quinazoline derivatives could act as potent α-glucosidase inhibitors. For example, compound 4h showed remarkable efficacy in reducing blood glucose levels in diabetic models, outperforming acarbose in some assays .

- Antimicrobial Effects : The synthesis of novel quinazoline derivatives led to the discovery of compounds with potent antibacterial activity against resistant strains, highlighting their potential as new antimicrobial agents .

Pharmacological Mechanisms

This compound and its analogs exert their biological effects through various mechanisms:

- Enzyme Inhibition : Many quinazoline derivatives inhibit key enzymes involved in disease processes, such as DPP-IV (dipeptidyl peptidase IV), which is crucial for glucose metabolism .

- Cell Cycle Interference : Some studies suggest that these compounds can alter cell cycle dynamics, leading to apoptosis in cancer cells .

Propiedades

IUPAC Name |

quinazoline-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-5-9-7-3-1-2-4-8(7)10-6-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYLYYMIQPIWMFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70717077 | |

| Record name | Quinazoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933747-26-3 | |

| Record name | Quinazoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.